molecular formula C12H14Ni B12060676 Bis(methylcyclopentadienyl)nickel(II), 97%

Bis(methylcyclopentadienyl)nickel(II), 97%

Cat. No.: B12060676
M. Wt: 216.93 g/mol
InChI Key: IHRNDXJDUYVDRB-UHFFFAOYSA-N
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Description

Bis(methylcyclopentadienyl)nickel(II): , also known as 1,1′-Dimethylnickelocene, is a chemical compound with the formula Ni(C₅H₄CH₃)₂. It is a nickel-based organometallic compound that appears as a colorless to yellow solid. This compound is soluble in non-polar solvents and is commonly used as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(methylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with methylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods: : Industrial production of bis(methylcyclopentadienyl)nickel(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Bis(methylcyclopentadienyl)nickel(II) is widely used as a catalyst in organic synthesis. It catalyzes various reactions such as oxidative addition, C-H activation, and cross-coupling reactions .

Biology and Medicine: : While its direct applications in biology and medicine are limited, the compound’s derivatives and complexes are studied for potential use in drug delivery systems and as imaging agents .

Industry: : In the industrial sector, bis(methylcyclopentadienyl)nickel(II) is used in the production of high-density storage media through the controlled growth of nickel nanoparticles on silicon substrates. It is also used in the formation of nickel oxide thin films for electronic applications .

Mechanism of Action

The mechanism by which bis(methylcyclopentadienyl)nickel(II) exerts its effects primarily involves its role as a catalyst. The nickel center in the compound can undergo oxidative addition, where it forms a bond with a substrate molecule, facilitating various chemical transformations. The methylcyclopentadienyl ligands stabilize the nickel center and influence its reactivity .

Comparison with Similar Compounds

Similar Compounds

Comparison: : Bis(methylcyclopentadienyl)nickel(II) is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its electronic properties and reactivity. Compared to bis(cyclopentadienyl)nickel(II), the methyl-substituted version may exhibit different catalytic behaviors and stability under various conditions .

Properties

Molecular Formula

C12H14Ni

Molecular Weight

216.93 g/mol

InChI

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;

InChI Key

IHRNDXJDUYVDRB-UHFFFAOYSA-N

Canonical SMILES

C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Ni]

Origin of Product

United States

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